1-(2-Furylmethyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

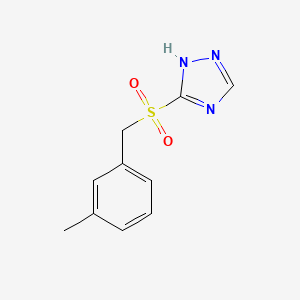

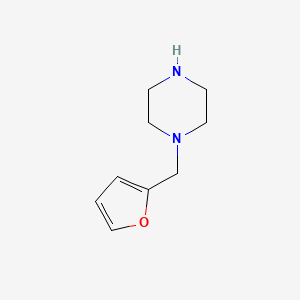

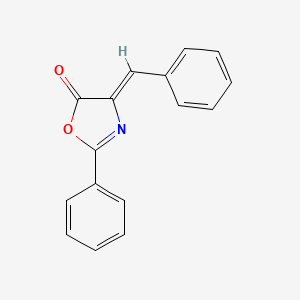

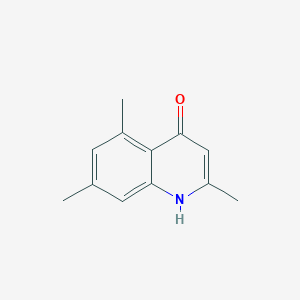

1-(2-Furylmethyl)piperazine (also known as FMP or 1-FMP) is a cyclic amine-containing compound that has been extensively studied in recent years due to its potential as a therapeutic agent. FMP is a member of the piperazine family of compounds, which are cyclic amines with two nitrogen atoms in a five-membered ring. It is a versatile compound with a wide range of applications, including use as a pharmaceutical, research tool, and industrial chemical. FMP has been studied for its potential to treat a variety of conditions, including depression, anxiety, and Parkinson's disease. In addition, FMP has been investigated for its potential use as a drug delivery system and for its ability to modulate the activity of neurotransmitters in the brain.

Scientific Research Applications

Therapeutic Tools in Central Pharmacology : Piperazine derivatives, including 1-(2-Furylmethyl)piperazine, have been identified for their central pharmacological activity, primarily involving the activation of the monoamine pathway. These derivatives have been explored for their potential as antipsychotic, antidepressant, and anxiolytic drugs, among other central therapeutic applications (Brito, Moreira, Menegatti, & Costa, 2018).

Radioprotective Potential : Novel 1-(2-hydroxyethyl)piperazine derivatives have been synthesized and evaluated for their potential as radioprotective agents. Some of these compounds have shown promising results in protecting human cells against radiation-induced apoptosis with low cytotoxicity, indicating their potential for further research as radioprotectors (Filipová, Marek, Havelek, Pejchal, Jeličová, Čížková, Majorošová, Múčková, Kučera, Prchal, Psotka, Živná, Koutová, Sinkorova, Řezáčová, & Tichý, 2020).

Synthesis and Antibacterial Activity : Research has been conducted on the synthesis of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives, which include this compound as a key intermediate. These derivatives have been evaluated for their enzyme inhibitory activity and antibacterial potential against various Gram-positive and Gram-negative bacterial strains, demonstrating their utility as potential therapeutic agents with significant inhibitory effects (Hussain, Abbasi, Aziz‐ur‐Rehman, Siddiqui, Shah, Ashraf, Qurat-Ul-Ain, Ahmad, Malik, Lodhi, Khan, Shahid, & Fatima, 2017).

Mechanism of Action

Target of Action

1-(2-Furylmethyl)piperazine is a derivative of piperazine . Piperazine is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism . .

Mode of Action

Piperazine is known to be a GABA receptor agonist . As an agonist, it binds to the GABA receptor, mimicking the effects of GABA and increasing the flow of chloride ions into the neuron. This makes the neuron less excitable and results in a decrease in the firing of neurons .

Biochemical Pathways

Given its structural similarity to piperazine, it may influence pathways involving the gaba receptor .

Result of Action

As a derivative of piperazine, it may share some of piperazine’s anthelmintic effects, such as paralyzing parasites .

Safety and Hazards

Properties

IUPAC Name |

1-(furan-2-ylmethyl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-2-9(12-7-1)8-11-5-3-10-4-6-11/h1-2,7,10H,3-6,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQSSZKRUQKGOJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354149 |

Source

|

| Record name | 1-(2-furylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59037-70-6 |

Source

|

| Record name | 1-(2-furylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Furylmethyl)piperazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloroimidazo[2,1-b]thiazole](/img/structure/B1269241.png)

![4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269254.png)

![4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269256.png)

![4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1269258.png)

![3-Ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B1269259.png)

![2-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269261.png)